molecular formula C21H20BrN3O B2966696 N-benzyl-1-(4-bromophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899750-16-4

N-benzyl-1-(4-bromophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No. B2966696
CAS RN: 899750-16-4
M. Wt: 410.315
InChI Key: FIDNMPZUGJMUJS-UHFFFAOYSA-N
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Description

“N-benzyl-1-(4-bromophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide” is a complex organic compound. It contains a pyrrolo[1,2-a]pyrazine ring, which is a type of fused bicyclic heterocycle . This moiety is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of similar compounds, such as imidazo[1,2-a]pyridines, has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. For example, reactions at the benzylic position could potentially occur .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Many compounds with a pyrrolo[1,2-a]pyrazine ring are used in medicinal chemistry due to their ability to bind with various biological systems .

Future Directions

Future research could focus on exploring the potential applications of this compound in medicinal chemistry, given the known utility of the pyrrolo[1,2-a]pyrazine ring in this field . Additionally, further studies could aim to optimize the synthesis of this compound and similar compounds.

properties

IUPAC Name

N-benzyl-1-(4-bromophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrN3O/c22-18-10-8-17(9-11-18)20-19-7-4-12-24(19)13-14-25(20)21(26)23-15-16-5-2-1-3-6-16/h1-12,20H,13-15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIDNMPZUGJMUJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CC=C(C=C3)Br)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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